2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole
Description
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked via a methylthio bridge to a benzo[d]imidazole moiety. Key structural attributes include:
- Methyl groups at position 5 of both heterocycles, likely influencing lipophilicity and metabolic stability.
- Thioether linkage between the two aromatic systems, which may confer conformational flexibility and redox activity.
Properties
IUPAC Name |
3-bromo-5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4S/c1-10-6-7-12-13(8-10)21-17(20-12)23-9-14-16(18)22-11(2)4-3-5-15(22)19-14/h3-8H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVRGXFRIANDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C(=CC=CC4=N3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[({3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole, is a derivative of imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity. Therefore, the primary targets of this compound could be diverse depending on the specific derivative and its intended use.
Mode of Action
It is known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium. This reaction involves a substitution of a hydrogen atom at the C-3 carbon atom.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in a variety of applications, including as fluorescent probes for in vitro and in vivo determination of mercury and iron ions. Therefore, it can be inferred that this compound may interact with biochemical pathways related to these applications.
Result of Action
The compound has shown antimicrobial properties against Staphylococcus aureus at certain concentrations. This suggests that the compound’s action results in the inhibition of bacterial growth.
Biological Activity
The compound 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a complex heterocyclic structure that combines elements of benzimidazole and imidazo[1,2-a]pyridine. Its unique thioether linkage and the presence of bromine and methyl groups enhance its electronic properties, potentially influencing its interaction with biological targets. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 435.32 g/mol. The compound exhibits significant structural complexity due to the presence of multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11BrN4O2S2 |
| Molecular Weight | 435.32 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| LogP | 5.14 |
Biological Activity
Research indicates that compounds similar to 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole exhibit a variety of biological activities including:
- Antimicrobial Activity : Similar imidazo[1,2-a]pyridine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus .
- Anticancer Properties : Compounds in this class have been developed as potential anticancer agents. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
- Immunomodulatory Effects : Some derivatives have been tested for their ability to modulate immune responses. For example, a related compound was able to rescue mouse splenocytes in the presence of PD-1/PD-L1 interactions, indicating potential applications in cancer immunotherapy .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The thioether linkage is believed to facilitate binding with various proteins involved in cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation.
- Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes that are crucial for cancer cell proliferation or survival.
Case Study 1: Anticancer Activity
A study involving the synthesis and evaluation of derivatives of imidazo[1,2-a]pyridine revealed that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the aromatic rings significantly influenced cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against common pathogens. The results indicated that modifications in the imidazo[1,2-a]pyridine core could enhance antibacterial activity significantly compared to their non-brominated counterparts .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling at the Bromine Site
The 3-bromo substituent on the imidazo[1,2-a]pyridine ring enables palladium-catalyzed cross-coupling reactions. For example:
Reaction Pathway :
Key Findings :
-
Pd-PEPPSI catalysts (e.g., IIn-Pd complexes) enhance coupling efficiency for sterically hindered substrates .
-
Functional groups such as nitro, ester, and amine are tolerated under optimized conditions .
Example Conditions :
| Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)/SPhos | DME/HO | 85–92 |
Nucleophilic Substitution at the Thioether Bridge
The methylthio (-S-CH-) group may undergo nucleophilic displacement or oxidation:
Oxidation to Sulfone/Sulfoxide:
Conditions :
Alkylation/Acylation at Benzoimidazole NH:
The NH group in the benzoimidazole ring is susceptible to alkylation:
Preferred Reagents :
Cyclization and Ring-Functionalization Reactions
The imidazo[1,2-a]pyridine core supports electrophilic aromatic substitution (EAS) and cycloadditions:
C3 Functionalization:
Example :
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl | C3 | 78 |
Metal-Free Coupling Reactions
The thioether bridge participates in metal-free C–S bond formation:
Reaction with Aryl Halides :
Conditions :
Comparative Reactivity of Substituents
A reactivity hierarchy was established for functional groups in the compound:
| Group | Reactivity (Descending Order) | Key Reactions |
|---|---|---|
| 3-Bromo | 1 | Suzuki coupling, nucleophilic substitution |
| Benzoimidazole NH | 2 | Alkylation, acylation |
| Thioether (-S-CH-) | 3 | Oxidation, nucleophilic displacement |
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The benzoimidazole ring remains stable in dilute HCl (pH 2–4) but decomposes in concentrated HSO .
-
Basic Conditions : Thioether oxidation accelerates in basic media (e.g., NaHCO/HO) .
Photocatalytic Modifications
Recent advances enable C–H functionalization under visible light:
C3 Trifluoromethylation :
Yield : 65–72% .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
*Estimated based on molecular formula.
Key Observations:
Heterocyclic Cores :
- The target compound and share an imidazo[1,2-a]pyridine core, whereas uses imidazo[1,2-a]pyrimidine, altering electronic properties due to nitrogen positioning.
- Benzo[d]imidazole (target) vs. benzo[d]thiazole () vs. benzo[d]oxazole (): These differences impact hydrogen-bonding capacity and aromatic π-system electron density.
Bromine at position 3 is conserved across all compounds, suggesting a critical role in binding or stability.
Functional and Application Comparisons
Key Findings:
Antibacterial Activity :
- Nitro-substituted analogs like and derivatives in exhibit antibacterial properties, attributed to nitro groups’ electron-withdrawing effects enhancing target binding . The target compound’s methyl groups may reduce such activity but improve pharmacokinetics.
Industrial Relevance :
- Compound is categorized under APIs and intermediates, suggesting its utility in drug synthesis . The target compound’s structural similarity positions it for analogous roles.
Biochemical Interactions :
Stability and Reactivity
- Nitro vs. Methyl Groups : Nitro derivatives () may exhibit higher reactivity in electrophilic substitution reactions, whereas methyl groups in the target compound favor hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
